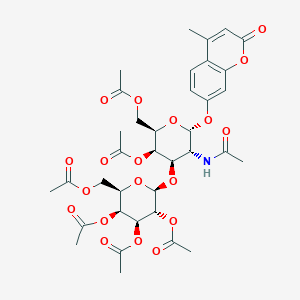
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate
Descripción general
Descripción
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate, also known as this compound, is a useful research compound. Its molecular formula is C36H43NO19 and its molecular weight is 793.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-α-D-galactopyranoside Hexaacetate (commonly referred to as 4-MU-Gal) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzyme assays and its biological activity. This compound is particularly notable for its use as a substrate in the detection of specific glycosidases, which are enzymes that hydrolyze glycosidic bonds.
- Molecular Formula : C24H31NO13
- Molecular Weight : 541.5 g/mol
- Melting Point : 267-270°C (decomposes)
- Solubility : Slightly soluble in DMSO and water
- Storage Conditions : Recommended at -20°C
Enzymatic Assays
The primary biological activity of 4-MU-Gal is its role as a substrate for various glycosidases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured. This property makes it an excellent tool for enzyme assays, particularly for N-acetyl-alpha-D-glucosaminidase and other glycosidases.
- N-acetyl-alpha-D-glucosaminidase Assay :
-
Specificity and Sensitivity :
- The compound exhibits high specificity for certain glycosidases, making it a valuable reagent in clinical diagnostics and research settings. Its sensitivity allows for the detection of low enzyme concentrations, which is crucial in various biochemical analyses.
Case Studies
Several studies have highlighted the utility of 4-MU-Gal in clinical and research contexts:
- Case Study 1 : A clinical evaluation involving patients with lysosomal storage disorders utilized 4-MU-Gal to assess enzyme deficiencies. The results indicated that patients with specific enzyme deficiencies exhibited significantly lower fluorescence levels compared to healthy controls, confirming the compound's effectiveness as a diagnostic tool.
- Case Study 2 : In a research setting, scientists employed 4-MU-Gal to investigate the activity of glycosidases in different tissue extracts. The findings revealed variations in enzyme activity across tissues, providing insights into metabolic pathways involving glycoproteins.
Comparative Analysis with Other Substrates
To better understand the efficacy of 4-MU-Gal, a comparison with other common substrates used in glycosidase assays is presented below:
| Substrate | Molecular Weight | Fluorescence Yield | Specificity |
|---|---|---|---|
| 4-Methylumbelliferyl β-D-glucopyranoside | 379.37 | Moderate | Broad |
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | 379.37 | High | Narrow |
| 4-Methylumbelliferyl α-D-galactopyranoside | 541.5 | Very High | Specific to α-galactosidases |
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO19/c1-15-11-28(45)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)38)32(30(48-19(5)41)26(54-35)13-46-17(3)39)56-36-34(51-22(8)44)33(50-21(7)43)31(49-20(6)42)27(55-36)14-47-18(4)40/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,38)/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXPTUHJUUNJQJ-BAKCSKPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468629 | |
| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868231-09-8 | |
| Record name | 7-[[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868231-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















